beta-D-Fructose 6-phosphate
Description
Beta-D-Fructose 6-phosphate, also known as 6-O-phosphono-b-D-fructofuranose or b-D-fructose 6-phosphoric acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been found in human prostate tissue. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from D-fructose; which is mediated by the enzyme hexokinase-2. In addition, this compound can be converted into glucose 6-phosphate through its interaction with the enzyme glucose-6-phosphate isomerase. In humans, this compound is involved in the starch and sucrose metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the mucopolysaccharidosis vi. sly syndrome pathway, the glycogenosis, type vi. hers disease pathway, sucrase-isomaltase deficiency, and glycogen synthetase deficiency.
Beta-D-fructofuranose 6-phosphate is a D-fructofuranose 6-phosphate with a beta-configuration at the anomeric position. It has a role as a mouse metabolite. It derives from a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructofuranose 6-phosphate(2-).
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWGXPAPYGQALX-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889361 | |
Record name | D-Fructose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Beta-D-Fructose 6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
643-13-0 | |
Record name | D-Fructose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of β-D-Fructose 6-phosphate in liver regeneration, and how do Angelica sinensis polysaccharide (ASP) and Astragalus membranaceus polysaccharide (AMP) influence this process?
A1: β-D-Fructose 6-phosphate is a key intermediate in glycolysis, a metabolic pathway crucial for energy production in cells. Research suggests that ASP and AMP can accelerate liver regeneration after hepatectomy, partly by enhancing glycolysis. [] This enhanced glycolysis leads to increased levels of β-D-Fructose 6-phosphate and lactate, indicating increased metabolic activity supporting liver regeneration. [] This process appears to be mediated by the JAK2/STAT3/HK2 pathway, with HK2 (Hexokinase 2) playing a crucial role in regulating glycolysis and responding to ASP-AMP treatment. []
Q2: How does silibinin, a compound found in milk thistle, impact the levels of β-D-Fructose 6-phosphate in the rumen, and what are the implications for methane production?
A2: Studies show that silibinin can alter rumen fermentation, ultimately reducing methane production. [] Interestingly, silibinin supplementation leads to an upregulation of several ruminal metabolites, including β-D-Fructose 6-phosphate. [] This suggests that silibinin may be influencing carbohydrate metabolism within the rumen microbiome. While the exact mechanism behind this upregulation and its link to methane reduction requires further investigation, it highlights the potential of silibinin as a methane inhibitor. []
Q3: Can you explain the connection between β-D-Fructose 6-phosphate and bull fertility based on seminal plasma metabolomic analysis?
A3: Research indicates that β-D-Fructose 6-phosphate plays a significant role in bull fertility. Seminal plasma analysis revealed fructose as the most abundant metabolite, with higher levels observed in high-fertility bulls. [] This high concentration of fructose is converted to β-D-Fructose 6-phosphate, a crucial step in providing energy for sperm motility and function. [] This suggests that adequate levels of β-D-Fructose 6-phosphate, derived from fructose metabolism, are essential for optimal bull fertility.
Q4: How does UV-B radiation affect the levels of β-D-Fructose 6-phosphate in Porphyra haitanensis, a red algae species, and what does this tell us about its stress response?
A4: Exposure to UV-B radiation has been shown to impact the metabolism of Porphyra haitanensis. Specifically, short-term enhanced UV-B radiation leads to increased levels of sucrose, D-glucose-6-phosphate, and β-D-Fructose 6-phosphate. [] This suggests an active carbohydrate metabolism response, likely to maintain energy supply and fuel various metabolic processes that are crucial for adapting and coping with the stress induced by UV-B exposure. []
Q5: How does mitochondrial phosphoenolpyruvate carboxykinase (PCK2) interact with β-D-Fructose 6-phosphate in the context of kidney renal clear cell carcinoma (KIRC)?
A5: While the provided abstracts don't directly link PCK2 and β-D-Fructose 6-phosphate interaction in KIRC, they offer valuable insights. PCK2 is a key enzyme in gluconeogenesis, a pathway that generates glucose from non-carbohydrate sources. [] This pathway is often dysregulated in cancer, including KIRC. β-D-Fructose 6-phosphate, a key glycolytic intermediate, can be converted to glucose-6-phosphate, which can then be utilized in gluconeogenesis. It is plausible that PCK2 activity could influence the flow of metabolites, including those derived from β-D-Fructose 6-phosphate, impacting KIRC cell energy metabolism and potentially contributing to tumor progression. [] Further research is needed to elucidate the specific interaction between PCK2 and β-D-Fructose 6-phosphate in KIRC.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.